molecular formula C19H20N6O5S B2553346 5-[(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2415556-29-3

5-[(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2553346
CAS No.: 2415556-29-3
M. Wt: 444.47
InChI Key: IPIBMLVHSRJJML-UHFFFAOYSA-N
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Description

5-[(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a triazolopyridazine moiety, a piperidine ring, and a benzoxazolone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, the use of green chemistry principles, such as catalyst-free and solvent-free conditions, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-[(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 5-[(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of structural features, which confer distinct biological activities and chemical reactivity. Its triazolopyridazine moiety, in particular, is a key differentiator that sets it apart from other similar compounds .

Properties

IUPAC Name

5-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5S/c1-23-14-11-13(3-4-15(14)30-19(23)26)31(27,28)24-9-7-12(8-10-24)18-21-20-16-5-6-17(29-2)22-25(16)18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIBMLVHSRJJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)C4=NN=C5N4N=C(C=C5)OC)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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